4,4'-[(5-Nitro-1,3-phenylene)bis(carbonylimino)]bis-1,3-Benzenedisulfonic Acid Tetrasodium Salt
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Overview
Description
4,4’-[(5-Nitro-1,3-phenylene)bis(carbonylimino)]bis-1,3-Benzenedisulfonic Acid Tetrasodium Salt is a complex organic compound with the molecular formula C₂₀H₁₁N₃Na₄O₁₆S₄ and a molecular weight of 769.53 g/mol . This compound is known for its role as an intermediate in the synthesis of NF449, a P2X1 receptor antagonist used to regulate intravascular platelet aggregation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(5-Nitro-1,3-phenylene)bis(carbonylimino)]bis-1,3-Benzenedisulfonic Acid Tetrasodium Salt typically involves the following steps:
Nitration: The starting material, 1,3-phenylenediamine, undergoes nitration to introduce a nitro group at the 5-position.
Carbonylation: The nitro-substituted phenylenediamine is then reacted with phosgene to form the corresponding isocyanate.
Coupling: The isocyanate intermediate is coupled with 1,3-benzenedisulfonic acid to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
4,4’-[(5-Nitro-1,3-phenylene)bis(carbonylimino)]bis-1,3-Benzenedisulfonic Acid Tetrasodium Salt undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles, leading to the formation of sulfonamide derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Reduction: 4,4’-[(5-Amino-1,3-phenylene)bis(carbonylimino)]bis-1,3-Benzenedisulfonic Acid Tetrasodium Salt.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
4,4’-[(5-Nitro-1,3-phenylene)bis(carbonylimino)]bis-1,3-Benzenedisulfonic Acid Tetrasodium Salt has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in inhibiting P2X1 receptors, which are involved in platelet aggregation.
Medicine: Potential therapeutic applications in preventing thromboembolism.
Industry: Utilized in the production of dyes and pigments due to its sulfonic acid groups.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of P2X1 receptors. These receptors are ion channels that play a crucial role in platelet aggregation. By blocking these receptors, the compound prevents the activation of platelets, thereby reducing the risk of thromboembolism .
Comparison with Similar Compounds
Similar Compounds
NF449: Another P2X1 receptor antagonist with a similar structure but different substituents.
4,4’-Diaminostilbene-2,2’-disulfonic Acid: A compound with similar sulfonic acid groups but different core structure.
Uniqueness
4,4’-[(5-Nitro-1,3-phenylene)bis(carbonylimino)]bis-1,3-Benzenedisulfonic Acid Tetrasodium Salt is unique due to its specific combination of nitro, carbonylimino, and sulfonic acid groups, which confer distinct chemical properties and biological activities.
Properties
CAS No. |
709029-71-0 |
---|---|
Molecular Formula |
C₂₀H₁₁N₃Na₄O₁₆S₄ |
Molecular Weight |
769.53 |
Origin of Product |
United States |
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